N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
Description
The compound N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a heterocyclic molecule featuring a cyclopenta[c]pyridazinone core fused with an isoxazole-thiophene substituent. Its structure includes:
- An ethyl linker connecting the pyridazinone core to an isoxazole-3-carboxamide group.
- A thiophen-2-yl substituent on the isoxazole ring, introducing aromatic and electronic diversity.
Properties
IUPAC Name |
N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-16-9-11-3-1-4-12(11)19-21(16)7-6-18-17(23)13-10-14(24-20-13)15-5-2-8-25-15/h2,5,8-10H,1,3-4,6-7H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJJAQFNIUACND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Cyclopenta[c]pyridazine moiety : This structure is known for its potential interactions with various biological targets.
- Isoxazole ring : Contributes to the compound's pharmacological properties.
- Thiophene group : Associated with several biological activities including antimicrobial and anti-inflammatory effects.
The molecular formula is with a molecular weight of 339.41 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Thiophene derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies show that certain thiophene-containing compounds can inhibit bacterial growth effectively .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties. For example, the inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their anti-inflammatory effects .
- Antitumor Activity : Some derivatives have shown potential in cancer treatment by inducing apoptosis in cancer cells. Research indicates that certain heterocyclic compounds can selectively target cancer cell lines .
Case Studies and Research Findings
The biological activity of this compound likely involves:
- Enzyme Inhibition : Binding to specific enzymes such as COX or kinases involved in inflammatory pathways.
- Receptor Modulation : Interaction with receptors that mediate cellular responses to inflammation and pain.
Techniques such as molecular docking simulations and surface plasmon resonance (SPR) can be employed to elucidate these interactions further.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential therapeutic applications, particularly in the development of new drugs. Its structure suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, the cyclopenta[c]pyridazine moiety may interact with targets in cancer cells, potentially leading to apoptosis or cell cycle arrest. Studies have demonstrated that derivatives of cyclopenta[c]pyridazine possess significant antitumor activity against various cancer cell lines .
Anti-inflammatory Properties
Compounds like N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. The thiophene ring enhances the compound's ability to modulate inflammatory responses, making it a potential candidate for treating inflammatory diseases .
Pharmacological Studies
Understanding the pharmacokinetics and pharmacodynamics of this compound is crucial for its development as a therapeutic agent.
Binding Affinity Studies
Studies focusing on the binding affinity of this compound to various proteins and enzymes are essential for elucidating its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide insights into how this compound interacts with biological targets .
Molecular Docking Simulations
Molecular docking simulations can predict how well this compound binds to specific target proteins, providing valuable information for drug design and optimization. These computational studies help identify key interactions that contribute to its biological activity .
Material Science Applications
Beyond medicinal chemistry, this compound may also find applications in material science due to its unique electronic properties.
Electron Transport Materials
Research has suggested that compounds derived from cyclopenta[c]pyridazine structures can be utilized as electron transport materials in organic electronic devices. Their ability to facilitate charge transport makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Studies and Research Findings
Several studies have explored the biological activities and potential applications of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
However, structurally related heterocyclic systems from the evidence are analyzed below to highlight key differences in core frameworks, substituents, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Core Structure Diversity: The target compound’s cyclopenta[c]pyridazinone core differs significantly from the tetrahydroimidazo[1,2-a]pyridine systems in and . The former is a bicyclic pyridazinone with a fused cyclopentane ring, while the latter is a tricyclic imidazo-pyridine derivative. The thiazole-based compound in is even more distinct, featuring a linear peptidomimetic structure with hydroperoxide and urea groups .
Substituent Effects :
- The target’s thiophene-isoxazole substituent contrasts with the nitrophenyl and ester groups in and . Thiophene’s electron-rich aromatic system may enhance binding to hydrophobic pockets, whereas nitro groups (electron-withdrawing) could influence reactivity or solubility .
Physicochemical Properties :
- Melting points for the tetrahydroimidazo[1,2-a]pyridine derivatives range from 215–245°C, likely due to strong intermolecular interactions (e.g., hydrogen bonding from amide/ester groups). The target compound’s melting point is unreported but may vary based on its less polar thiophene substituent.
- Yields for the synthesized compounds in and are moderate (51–55%), suggesting challenges in isolating fused heterocyclic systems .
Spectral Validation: and emphasize the use of HRMS and NMR for structural confirmation. The target compound would require similar validation, particularly for its cyclopenta[c]pyridazinone ring and isoxazole-thiophene linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
